Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

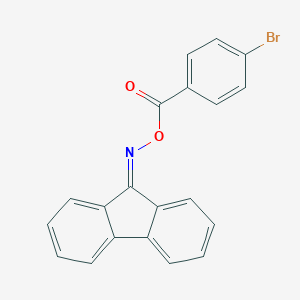

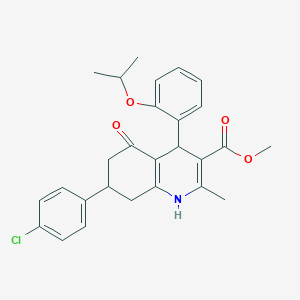

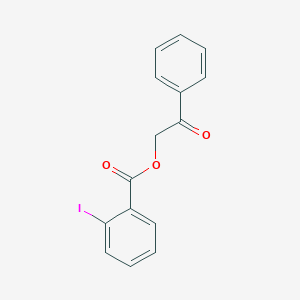

Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains an imidazolidine ring and two benzyl groups. This compound has been synthesized using various methods and has been extensively studied due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Imidazolidine derivatives have been synthesized and investigated for their anti-inflammatory, analgesic, and antiulcer activities. Notably, certain compounds within this class demonstrated potent anti-inflammatory and analgesic actions along with a superior gastrointestinal safety profile compared to standard drugs. The derivatives also showed low toxicity risk in computational screenings (Husain et al., 2013), (Husain et al., 2015).

Molecular and Pharmacological Properties

- A study on the molecular properties and pharmacokinetic profiles of substituted-imidazolidine derivatives revealed their potential as orally active anti-inflammatory agents. The in-vivo testing indicated promising anti-inflammatory and analgesic actions for specific compounds (Husain et al., 2015).

DNA Binding Studies and Potential Anti-Cancer Applications

- Imidazolidine derivatives have been studied for their DNA binding affinity, highlighting their potential as anti-cancer drugs. The study found varying binding strengths to DNA, with one derivative showing a greater affinity, making it a promising candidate for anti-cancer medication (Shah et al., 2013).

Potential Anti-Alzheimer's Agents

- N-benzylated imidazolidin-2-one derivatives were synthesized and evaluated for anti-Alzheimer's activity. Some of these compounds displayed excellent profiles in both in-vivo and in-vitro evaluations, suggesting their potential for Alzheimer's disease management (Gupta et al., 2020).

Antibacterial and Antifungal Properties

- Certain imidazolidine derivatives exhibited significant antibacterial and antifungal actions, indicating their potential in addressing microbial infections (Khan et al., 2012).

Catalytic and Sensor Applications

- Imidazolidine derivatives have been utilized in catalytic reactions, such as in the asymmetric Michael reaction, demonstrating their potential in synthetic chemistry applications (Ryoda et al., 2008).

- Some derivatives show selective sensor properties for detecting ions like Hg2+ and Cu2+, highlighting their use in analytical chemistry (Tolpygin et al., 2010).

Mécanisme D'action

Target of Action

The primary target of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is Hsp90 (Heat shock protein 90) . Hsp90 is a molecular chaperone with a molecular weight of 90 kD and is part of the heat shock protein family . It plays a crucial role in maintaining the conformations and biological functions of various oncoproteins, which are indispensable for the occurrence and progression of various cancers .

Mode of Action

Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- interacts with its target, Hsp90, by binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This interaction inhibits the function of Hsp90, leading to the down-regulation of the expression level of Her2, a client protein of Hsp90 .

Biochemical Pathways

The inhibition of Hsp90 affects the biochemical pathways involving its client proteins. One such protein is Her2, whose expression level is significantly down-regulated as a result of the action of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- . This leads to cytotoxicity, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

Its efficacy against human breast adenocarcinoma cell line (mcf-7) and human lung epithelial cell line (a549) suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is the significant down-regulation of the expression level of Her2, a client protein of Hsp90 . This leads to cytotoxicity, resulting in the inhibition of the proliferation of cancer cells .

Propriétés

IUPAC Name |

1,3-dibenzyl-2-(3-phenylmethoxyphenyl)imidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O/c1-4-11-25(12-5-1)22-31-19-20-32(23-26-13-6-2-7-14-26)30(31)28-17-10-18-29(21-28)33-24-27-15-8-3-9-16-27/h1-18,21,30H,19-20,22-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTISNFRXHXPBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Bis[2-(4-isopropylphenyl)vinyl]-2-pyrimidinol](/img/structure/B407759.png)

![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B407760.png)

![2-[(4-Amino-3-bromo-5-chloroanilino)carbonyl]benzoic acid](/img/structure/B407766.png)

![2-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B407769.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(4-bromobenzoyl)oxime](/img/structure/B407770.png)